N-(5-Aminopyridin-2-yl)guanidine
Overview
Description
N-(5-Aminopyridin-2-yl)guanidine is a chemical compound with the molecular formula C6H9N5. It is a derivative of guanidine, featuring an aminopyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Aminopyridin-2-yl)guanidine typically involves the reaction of 5-aminopyridine with cyanamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to a temperature range of 60-80°C for several hours to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same reactants but is optimized for large-scale production with enhanced safety and efficiency measures .
Chemical Reactions Analysis
Types of Reactions: N-(5-Aminopyridin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of N-(5-Nitropyridin-2-yl)guanidine.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted guanidine derivatives.
Scientific Research Applications
N-(5-Aminopyridin-2-yl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of parasitic infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Aminopyridin-2-yl)guanidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 2-Aminopyrimidine derivatives
- 2-(Pyridin-2-yl)pyrimidine derivatives
- Thienopyridine compounds
Comparison: N-(5-Aminopyridin-2-yl)guanidine is unique due to its specific aminopyridine structure, which imparts distinct chemical and biological propertiesThe presence of the pyridine ring in this compound also differentiates it from thienopyridine compounds, which contain a sulfur atom in their structure .
Properties
IUPAC Name |
2-(5-aminopyridin-2-yl)guanidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3H,7H2,(H4,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROTZCWEJCVVPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652180 | |
Record name | N''-(5-Aminopyridin-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556815-39-5 | |
Record name | N''-(5-Aminopyridin-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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